4-(Trifluoromethyl)benzenesulfonyl bromide
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Overview
Description
4-(Trifluoromethyl)benzenesulfonyl bromide is an organic compound with the molecular formula C7H4BrF3O2S. It is a derivative of benzenesulfonyl bromide, where a trifluoromethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzenesulfonyl bromide typically involves the bromination of 4-(Trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the sulfonyl chloride group with a bromide group. Common reagents used in this process include bromine and a suitable solvent like chloroform or methanol .
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzenesulfonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Scientific Research Applications
4-(Trifluoromethyl)benzenesulfonyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)benzenesulfonyl bromide exerts its effects involves the reactivity of the sulfonyl bromide group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring, thereby increasing the electrophilicity of the sulfonyl bromide group .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl fluoride
- 4-(Trifluoromethyl)benzenesulfonyl iodide
Uniqueness: 4-(Trifluoromethyl)benzenesulfonyl bromide is unique due to its specific reactivity profile. The presence of the bromide group allows for selective substitution reactions that are not as easily achieved with the chloride or fluoride analogs. Additionally, the trifluoromethyl group imparts unique electronic properties that enhance the compound’s stability and reactivity .
Properties
IUPAC Name |
4-(trifluoromethyl)benzenesulfonyl bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDCWWAXVIYTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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